molecular formula C17H12N2O4S B2977895 (5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 130672-24-1

(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2977895
CAS No.: 130672-24-1
M. Wt: 340.35
InChI Key: IZQUYIAHZOQSRD-GDNBJRDFSA-N
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Description

“(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidine-2,4-dione derivative characterized by a 2-methylphenyl substituent at position 3 and a 3-nitrophenylmethylidene group at position 4. Thiazolidinediones (TZDs) are a well-studied class of heterocyclic compounds known for their diverse pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities . The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which enhances interactions with biological targets such as peroxisome proliferator-activated receptor gamma (PPARγ) .

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-11-5-2-3-8-14(11)18-16(20)15(24-17(18)21)10-12-6-4-7-13(9-12)19(22)23/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQUYIAHZOQSRD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the treatment of metabolic disorders and as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties could be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity might result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit structural diversity, primarily through substitutions at positions 3 and 5. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features
(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (Target) 2-methylphenyl 3-nitrophenylmethylidene 368.35 Nitro group enhances electron deficiency; planar geometry for target binding
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-hydroxybenzylidene 327.40 Hydroxy group improves solubility but reduces lipophilicity
(5Z)-5-(4-chlorophenylmethylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one Propan-2-yl 4-chlorophenylmethylidene 324.82 Chlorine substituent increases lipophilicity and metabolic stability
(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-chloro-4-methylphenyl 2,5-dimethoxybenzylidene 420.90 Methoxy groups enhance π-π stacking; chloro group improves binding affinity
SMI-IV-4: (5Z)-3-(3-amino-4-hydroxyphenylprop-2-enoyl)-5-(pyridin-4-ylmethylidene) 3-amino-4-hydroxyphenyl Pyridin-4-ylmethylidene 413.42 Amino and hydroxy groups improve solubility and hydrogen-bonding capacity

Key Research Findings

Electronic Effects : The 3-nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to receptors like PPARγ by stabilizing charge interactions . In contrast, methoxy or hydroxy substituents (e.g., compound II ) improve solubility but reduce membrane permeability.

Conformational Stability : Dihedral angles of the benzylidene moiety (e.g., -177.47° in related structures ) influence planarity and fit into hydrophobic pockets of biological targets.

Biological Performance: Chlorine or nitro substituents (e.g., L-173 ) correlate with broad-spectrum antifungal activity, while polar groups like amino/hydroxy (e.g., SMI-IV-4 ) improve docking scores but may require formulation adjustments for bioavailability.

Synthetic Flexibility: The Knoevenagel condensation method (used for compound II and others) allows efficient synthesis of diverse analogues, enabling rapid structure-activity relationship (SAR) studies.

Biological Activity

The compound (5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Overview of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones are characterized by their five-membered ring structure containing sulfur and nitrogen atoms. These compounds are known for their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and fat cell differentiation. The structural versatility of TZDs allows for various substitutions that can enhance their biological properties, making them valuable in medicinal chemistry.

1. Antidiabetic Activity

Thiazolidinediones, including the compound , exhibit significant antihyperglycemic effects primarily through PPAR-γ activation. This mechanism improves insulin sensitivity and promotes glucose uptake in adipose tissues. Studies have demonstrated that TZDs can lower blood glucose levels effectively in diabetic models:

  • Mechanism : Activation of PPAR-γ leads to increased expression of genes involved in glucose and lipid metabolism.
  • Research Findings : In vitro studies have shown that derivatives of thiazolidinedione exhibit comparable or superior activity to standard antidiabetic drugs like pioglitazone and rosiglitazone .

2. Antioxidant Activity

The antioxidant properties of thiazolidinedione derivatives are attributed to their ability to scavenge reactive oxygen species (ROS). This activity is critical in mitigating oxidative stress-related diseases:

  • Research Findings : Various studies have reported that TZD derivatives demonstrate significant antioxidant capabilities, which may contribute to their therapeutic effects in conditions like diabetes and cardiovascular diseases .

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of thiazolidinediones against a range of pathogens:

  • Mechanism : TZDs inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.
  • Research Findings : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies illustrate the biological efficacy of thiazolidinedione derivatives:

  • Antidiabetic Efficacy :
    • A study evaluated various TZD derivatives using an alloxan-induced diabetic rat model. Results indicated that certain derivatives exhibited hypoglycemic effects comparable to established drugs like rosiglitazone .
  • Antioxidant Effects :
    • In vitro assays demonstrated that specific thiazolidinedione compounds significantly reduced oxidative stress markers in cellular models, suggesting potential for protective effects against metabolic disorders .
  • Antimicrobial Studies :
    • A series of synthesized TZD derivatives were tested for antibacterial activity. Results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial properties .

Data Tables

Below are tables summarizing key findings from studies on the biological activities of thiazolidinedione derivatives.

Table 1: Antidiabetic Activity Comparison

CompoundBlood Glucose Reduction (%)Standard Drug Comparison
TZD Derivative 145%Comparable to Pioglitazone
TZD Derivative 250%Superior to Rosiglitazone

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)IC50 (µM)
TZD Derivative A78%20
TZD Derivative B85%15

Table 3: Antimicrobial Efficacy

CompoundPathogen TestedZone of Inhibition (mm)
TZD Derivative XStaphylococcus aureus22
TZD Derivative YEscherichia coli18

Q & A

Q. What synthetic methodologies are recommended for preparing (5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

  • Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzaldehydes and thiazolidinedione precursors. For example, analogous thiazolidinediones are synthesized by refluxing thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by recrystallization . The Z-configuration of the methylidene group is confirmed by X-ray crystallography and NMR spectroscopy .
  • Key Parameters:
  • Reaction time: 2–4 hours under reflux.
  • Solvent systems: DMF-acetic acid or DMF-ethanol for recrystallization.

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer: FT-IR, NMR (¹H/¹³C), and LC-MS are critical for characterization. For example:
  • FT-IR: Peaks at ~1735 cm⁻¹ (C=O stretch of thiazolidinedione), 1582 cm⁻¹ (C=N), and 1514 cm⁻¹ (C=C aromatic) .
  • ¹H-NMR: Signals at δ 8.12–7.69 ppm (aromatic protons), δ 3.83 ppm (CH₂ groups) .
  • X-ray crystallography: Confirms Z-configuration and intermolecular hydrogen bonding (e.g., layer structures with hydrogen bonds at 7.0680–9.9977 Å lattice parameters) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer: Thiazolidinedione derivatives are screened for hypolipidemic, antifungal, and anticancer activity . For example:
  • Antifungal activity: Analogous compounds (e.g., L-173) show fungicidal activity via solubility optimization with cyclodextrin complexes .
  • Anticancer activity: Related derivatives inhibit DNA topoisomerase I and induce apoptosis in HCT-8 colon cancer cells .

Advanced Research Questions

Q. How do molecular docking scores correlate with experimental bioactivity data for this compound?

  • Methodological Answer: Docking scores (e.g., AutoDock4) predict binding affinity to target proteins like HIV-1 reverse transcriptase or PPAR-γ. For example:
  • Scoring criteria: Lower (more negative) docking scores indicate stronger binding (e.g., -5.1 for derivatives with 3-amino-4-hydroxyphenyl groups) .
  • Validation: Compare docking results with in vitro assays (e.g., IC₅₀ values). Contradictions may arise due to solvation effects or protein flexibility .

Q. How can solubility and bioavailability be optimized for in vivo studies?

  • Methodological Answer: Cyclodextrin complexes and pH-dependent solubility studies are effective strategies:
  • Cyclodextrin inclusion complexes: Enhance solubility by 5–10× in buffer solutions (pH 1.2–7.4) .
  • Thermodynamic parameters: Measure transfer enthalpy (ΔH) and entropy (ΔS) to optimize formulation .

Q. What crystallographic data are available for resolving structural ambiguities?

  • Methodological Answer: Triclinic crystal systems (space group P1) with lattice parameters:
  • a = 7.0680 Å, b = 7.6770 Å, c = 9.9977 Å, α = 68.119°, β = 86.049°, γ = 83.658° .
  • Hydrogen-bonding networks stabilize the Z-configuration, critical for molecular packing .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal:
  • HOMO-LUMO gaps: Correlate with charge transfer interactions in nitro-substituted derivatives.
  • Frontier orbitals: Predict electrophilic/nucleophilic sites for substitution reactions .

Data Contradiction Analysis

Q. How to address discrepancies between docking predictions and experimental binding assays?

  • Methodological Answer:
  • Re-evaluate docking parameters: Adjust for solvation models (e.g., PBS) and protein flexibility.
  • Experimental validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Q. Why do similar derivatives show variable bioactivity despite structural homology?

  • Methodological Answer:
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂ at 3-nitrophenyl) enhance receptor binding but reduce solubility.
  • Steric hindrance: Bulky substituents (e.g., 2-methylphenyl) may disrupt interactions with hydrophobic pockets .

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